3-Phenyl-1,2-thiazole-4-sulfonyl chloride
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Overview
Description
3-Phenyl-1,2-thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S2. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a phenyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group at the 4-position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-phenyl-1,2-thiazole-4-sulfonyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-thiazole-4-sulfonyl chloride typically involves the reaction of 3-phenyl-1,2-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. The general reaction scheme is as follows:
3-Phenyl-1,2-thiazole+Chlorosulfonic acid→3-Phenyl-1,2-thiazole-4-sulfonyl chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized and reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-Phenyl-1,2-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Phenyl-1,2-thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-Phenyl-1,2-thiazole-4-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
3-Phenyl-1,2-thiazole-4-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness: 3-Phenyl-1,2-thiazole-4-sulfonyl chloride is unique due to the presence of the highly reactive sulfonyl chloride group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-phenyl-1,2-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJOXYMJFRZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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